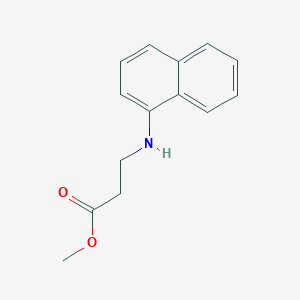

![molecular formula C14H11F3O5 B5587997 乙酸[2-氧代-4-(三氟甲基)-2H-色烯-7-基]氧基乙酯](/img/structure/B5587997.png)

乙酸[2-氧代-4-(三氟甲基)-2H-色烯-7-基]氧基乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate involves complex chemical reactions. A notable method includes the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid in diisopropylethylamine/benzene under refluxing conditions, showcasing the compound's synthesis versatility (Reddy & Krupadanam, 2010). Additionally, the reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate highlights a method for introducing trifluoromethyl groups into chromen structures (Sosnovskikh et al., 2003).

Molecular Structure Analysis

Ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate's molecular structure has been elucidated through various spectroscopic and crystallographic techniques. Its crystallization in the orthorhombic space group, detailed intermolecular interactions, and Hirshfeld surface analysis reveal a complex three-dimensional architecture and the nature of its intermolecular contacts (Jyothi et al., 2017).

Chemical Reactions and Properties

The compound participates in various chemical reactions, illustrating its reactivity and functional versatility. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates' reaction with S-methylisothiosemicarbazide hydroiodide forms 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones, indicating its potential in synthesizing heterocyclic structures (Vetyugova et al., 2018).

Physical Properties Analysis

The physical properties of ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate, such as its crystalline structure and the specific orientation of its molecular groups, have been characterized. Its crystalline form and the zigzag layers formed in the crystal highlight its stable physical nature (Fun et al., 2013).

科学研究应用

合成与表征

合成与结构分析: 乙酸2-(2-氧代-2H-色烯-4-基)氧基乙酯已通过核磁共振、红外和质谱研究成功合成并表征。单晶X射线衍射证实了其结构,表现出有助于形成三维结构的C–H•••O分子间相互作用。该化合物的合成和晶体结构分析是进一步化学和制药应用的基础,为其在药物设计和材料科学中的潜在用途提供了见解 (Jyothi等人,2017).

催化与材料合成

高效一锅法合成: 该化合物已用于乙酸[2-(2H-色烯-3基)-4-氧代-1,3-噻唑烷-3基]乙酯的高效一锅法合成中,展示了其作为合成复杂分子的前体的多功能性。该合成路线突出了该化合物在促进新型化学反应中的作用,为具有潜在应用于各个行业的各种新材料和药物提供了途径 (Reddy & Krupadanam,2010).

属性

IUPAC Name |

ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O5/c1-2-20-13(19)7-21-8-3-4-9-10(14(15,16)17)6-12(18)22-11(9)5-8/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWIXUGQLIQJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

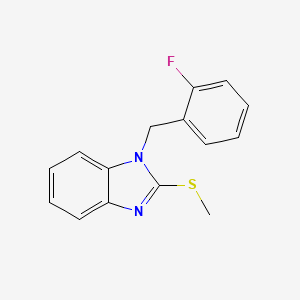

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)

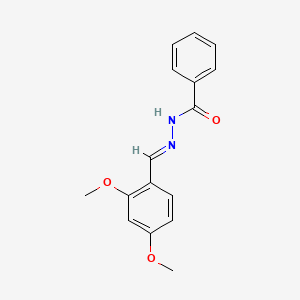

![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)

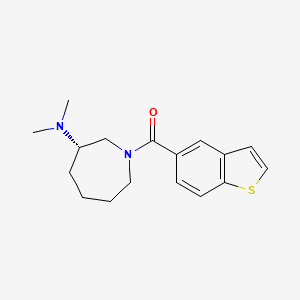

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587931.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)